molecular formula C12H24N2O4S B1511760 tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

Cat. No. B1511760
M. Wt: 292.4 g/mol
InChI Key: IHLWYBSQHAICJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O4S and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate

Molecular Formula

C12H24N2O4S

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 4-(2-methylsulfonylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-5-13(6-8-14)9-10-19(4,16)17/h5-10H2,1-4H3

InChI Key

IHLWYBSQHAICJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (72.8 g, 390 mmol) in acetonitrile (1.4 L) was added methyl vinyl sulfone (50 g, 470 mmol) and Na2CO3 (124 g, 1170 mmol) and the mixture was refluxed overnight. Then the mixture was cooled to rt, and poured into H2O and extracted with EtOAc. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure to give the title compound (106 g, 93% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.41-1.57 (m, 9H), 2.39-2.51 (m, 4H), 2.88 (t, J=8.4 Hz, 2H), 3.02 (s, 3H), 3.14 (t, J=8.4 Hz, 2H), 3.35-3.50 (m, 4H).
Quantity
72.8 g
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reactant
Reaction Step One
Quantity
50 g
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124 g
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1.4 L
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

Methyl vinyl sulfone (1.8 mL, 20.1 mmol) was added to a solution of 1-(tert-butyloxycarbonyl)piperazine (1.50 g, 8 mmol) in methanol (84 mL). The reaction mixture was stirred at room temperature for 4 h and concentrated to a white solid. Purification of the solid by flash column chromatography (silica gel, eluting with 1-5% methanol in methylene chloride) gave 1-tert-butyloxycarbonyl-4-(2-methanesulfonylethyl)piperazine as a white solid (2.29 g, 95%).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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